N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine is a heterocyclic compound that contains both a thiophene and a thietane ring. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of sulfur atoms in these rings contributes to the compound’s reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine typically involves the formation of the thiophene and thietane rings followed by their functionalization. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of phase-transfer catalysts and specific solvents can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene and thietane rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene and thietane derivatives.
Wissenschaftliche Forschungsanwendungen
N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atoms in the thiophene and thietane rings can form strong interactions with metal ions and other biomolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets depend on the specific application and the compound’s structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A five-membered ring containing one sulfur atom, known for its aromaticity and stability.
Thietane: A four-membered ring containing one sulfur atom, known for its ring strain and reactivity.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: A thiophene derivative with significant biological activity.
Uniqueness
N-((Tetrahydrothiophen-2-yl)methyl)thietan-3-amine is unique due to the presence of both thiophene and thietane rings in its structure. This dual-ring system provides a combination of stability and reactivity, making it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C8H15NS2 |
---|---|
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
N-(thiolan-2-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C8H15NS2/c1-2-8(11-3-1)4-9-7-5-10-6-7/h7-9H,1-6H2 |
InChI-Schlüssel |
DALBECZQXFDCOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)CNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.